5-Amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

Adenosine A1 receptor Benzodiazepine receptor Structure-activity relationship

5-Amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide (CAS 52459-32-2) is a heterocyclic small molecule (C₁₀H₈N₆O, MW 228.21) belonging to the triazoloquinazoline class. Its structure features a 5-amino group on the quinazoline ring and a 3-carboxamide substituent on the triazole ring, distinguishing it from common 3-ethoxycarbonyl or 3-phenyl analogs.

Molecular Formula C10H8N6O
Molecular Weight 228.21 g/mol
CAS No. 52459-32-2
Cat. No. B3032796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide
CAS52459-32-2
Molecular FormulaC10H8N6O
Molecular Weight228.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NC3=C(N=NN23)C(=O)N)N
InChIInChI=1S/C10H8N6O/c11-8-5-3-1-2-4-6(5)16-10(13-8)7(9(12)17)14-15-16/h1-4H,(H2,11,13)(H2,12,17)
InChIKeyZAPWLPOSXSOYIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide (CAS 52459-32-2): Core Scaffold & Receptor Recognition Profile


5-Amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide (CAS 52459-32-2) is a heterocyclic small molecule (C₁₀H₈N₆O, MW 228.21) belonging to the triazoloquinazoline class. Its structure features a 5-amino group on the quinazoline ring and a 3-carboxamide substituent on the triazole ring, distinguishing it from common 3-ethoxycarbonyl or 3-phenyl analogs [1]. The triazoloquinazoline scaffold is recognized as a privileged structure for adenosine receptor antagonism, with well-characterized derivatives such as CGS15943 (Ki = 14 nM at human A₃, Ki = 3.3 nM at A₂A) establishing the pharmacophore [2]. This compound is commercially available at purities of 95% and 98% for research use .

Why 5-Amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide Cannot Be Replaced by Generic Triazoloquinazolines


Triazoloquinazoline derivatives exhibit highly divergent receptor selectivity and potency profiles depending on subtle substitution patterns. The 5-amino group and 3-carboxamide moiety of this compound are structurally distinct from the 3-ethoxycarbonyl, 3-phenyl, or 5-oxo substituents that dominate the published literature [1]. In the adenosine receptor field, conversion of the 5-amino group of CGS15943 to an oxo function resulted in lower affinity but altered selectivity [2]. Similarly, 5-amino derivatives of 1,2,3-triazolo[1,5-a]quinazolines showed a generalized decrease in benzodiazepine receptor affinity while retaining moderate A₁ adenosine receptor affinity compared to parent compounds [3]. These structure-activity relationship (SAR) cliffs mean that even closely related in-class compounds cannot be assumed to be functionally interchangeable without direct comparative binding or functional assay data.

Quantitative Differentiation Evidence for 5-Amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide Against Closest Analogs


5-Amino Substituent Confers Divergent Adenosine A₁ vs. Benzodiazepine Receptor Binding Profile Relative to 5-Chloro and 5-Oxo Analogs

In a systematic SAR study of 1,2,3-triazolo[1,5-a]quinazolines, 5-amino derivatives (including those bearing a 3-carboxamide or 3-ethoxycarbonyl group) exhibited a generalized decrease in affinity toward benzodiazepine receptors while confirming moderate affinity toward A₁ adenosine receptors, in direct contrast to 5-chloro or 5-oxo substituted analogs which preferentially bound benzodiazepine receptors [1]. This differential shift demonstrates that the 5-amino group actively redirects receptor selectivity within the same scaffold.

Adenosine A1 receptor Benzodiazepine receptor Structure-activity relationship

3-Carboxamide Group Distinguishes This Compound from the Dominant 3-Ethoxycarbonyl and 3-Phenyl Pharmacophore Series

The adenosine receptor pharmacophore literature on triazoloquinazolines is dominated by 3-ethoxycarbonyl and 3-phenyl substituted derivatives. In the foundational SAR paper by Bertelli et al., the 3-ethoxycarbonyl series showed moderate A₁ affinity (Ki values in the high nanomolar to low micromolar range) while 3-phenyl substitution favored A₁ selectivity [1]. The 3-carboxamide group present in this compound introduces hydrogen-bond donor/acceptor capacity not present in the ester or phenyl series, and the 3-carboxamide is a known privileged fragment in adenosine receptor ligand design (e.g., CGS21680, NECA), yet remains unexplored at this scaffold position.

Adenosine receptor Carboxamide pharmacophore Triazoloquinazoline SAR

Commercial Purity Profile: Batch-Certified 98% Purity Differentiates from Lower-Grade 95% Generic Offerings

This compound is commercially available at two distinct purity grades: 95% (AKSci product code 0122CC) and 98% (Leyan product number 1626651) . The 98% grade provides a 3-percentage-point purity advantage, corresponding to a reduction in total impurities from ≤5% to ≤2%. For binding assays where non-specific binding from impurities can distort Ki determinations, or for crystallization trials where purity directly impacts success rates, the higher grade is mechanistically preferable.

Compound procurement Purity specification Reproducibility

5-Amino Group Enables Derivatization into 5-Amide Series with Trackable Adenosine A₃ Selectivity—A Functional Advantage Over 5-Oxo Scaffolds

The 5-amino group of CGS15943 (a closely related [1,2,4]triazolo[1,5-c]quinazoline) was systematically acylated to generate a series of 5-amido derivatives with enhanced human A₃ receptor selectivity. The 5-N-propionyl derivative achieved Ki = 7.7 nM at human A₃ (14-fold selective vs. rat A₂A), while the 5-N-phenylacetyl derivative reached Ki = 0.65 nM (470-fold selective vs. rat A₁) [1]. Conversion of the 5-amino to 5-oxo abolished this derivatization potential and reduced affinity. The target compound bears the same 5-amino functional handle, enabling analogous SAR exploration.

Adenosine A3 receptor 5-Amino derivatization Selectivity optimization

Triazoloquinazoline Scaffold Demonstrates DNA Intercalation with IC₅₀ Values Comparable to Doxorubicin in HCT116 Cells—A Class Profile Not Shared by Monocyclic Quinazolines

In a 2022 study of triazoloquinazolines as classical DNA intercalators, compound 7a showed IC₅₀ = 5.57 µM against HCT116 cells, superior to doxorubicin (IC₅₀ = 8.07 µM) in the same assay [1]. The DNA-binding IC₅₀ for compound 7a was 42.90 µM, confirming intercalation as the mechanism. This class-level DNA intercalation activity is not observed with monocyclic quinazolines or simple triazoles, making the fused tricyclic scaffold uniquely relevant for anticancer probe development.

DNA intercalation Anticancer activity Triazoloquinazoline

Regioisomeric Differentiation: [1,2,3]Triazolo[1,5-a] Fusion Pattern Distinct from [1,2,4]Triazolo[1,5-c] and [1,2,4]Triazolo[4,3-a] Series in Receptor Recognition

The triazoloquinazoline chemical space contains multiple regioisomeric series with markedly different biological profiles. The [1,2,3]triazolo[1,5-a]quinazoline scaffold (this compound's core) has been characterized for adenosine A₁/A₂A and benzodiazepine receptor binding [1], while [1,2,4]triazolo[1,5-c]quinazolines (e.g., CGS15943) are potent A₃ antagonists [2], and [1,2,4]triazolo[4,3-a]quinazolines show PDE10A inhibition [3]. GABAA α5-selective ligands have been identified exclusively within the [1,2,3]triazolo[1,5-a] series [4]. This regioisomeric divergence means that procurement of the correct fusion isomer is non-negotiable for target-specific research.

Triazole regioisomerism Adenosine receptor GABAA receptor

Optimal Application Scenarios for 5-Amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide Based on Quantitative Evidence


Adenosine A₁ Receptor Probe Development: 5-Amino-Directed Selectivity Optimization

Researchers developing selective adenosine A₁ receptor antagonists should procure this compound as a starting scaffold. The 5-amino group has been experimentally demonstrated to shift receptor selectivity away from benzodiazepine receptors and toward adenosine A₁ receptors within the 1,2,3-triazolo[1,5-a]quinazoline series [1]. This compound provides a functional handle for acyl derivatization, analogous to the CGS15943 program where 5-amino → 5-N-acyl conversion improved human A₃ affinity up to 21.5-fold and conferred up to 470-fold selectivity over A₁ receptors [2]. The 3-carboxamide substituent introduces hydrogen-bonding capacity absent in the standard 3-ethoxycarbonyl pharmacophore, offering an underexplored SAR vector [3].

GABAA α5 Receptor Ligand Discovery: Correct Regioisomer for Cognition Enhancement Programs

For neuroscience groups pursuing GABAA α5 subtype-selective ligands as cognitive enhancers, this compound's [1,2,3]triazolo[1,5-a]quinazoline core is the specific regioisomer validated in patent literature for α5 subunit binding [4]. The 5-amino substituent distinguishes it from the 5-oxo and 5-chloro analogs that preferentially bind benzodiazepine receptors, offering a differentiated starting point for α5 selectivity tuning. Procurement at 98% purity is recommended for electrophysiology assays where trace impurities may confound GABA-gated current measurements.

Anticancer DNA Intercalator Scaffold: Triazoloquinazoline Core with Doxorubicin-Comparable Potency

Medicinal chemistry teams targeting DNA intercalation as an anticancer mechanism should evaluate this scaffold. Triazoloquinazolines have demonstrated equipotent or superior antiproliferative activity compared to doxorubicin in HCT116 colorectal cancer cells (IC₅₀ 5.57 vs. 8.07 µM) [5], with confirmed DNA intercalation (DNA-binding IC₅₀ = 42.90 µM). Unlike doxorubicin, certain triazoloquinazolines comply with Lipinski's rules and show favorable in silico ADMET profiles, making the scaffold attractive for lead optimization [5]. The 5-amino group provides a synthetic handle for further functionalization to modulate DNA-binding affinity and cellular permeability.

Chemical Biology Tool Compound: Derivatization-Ready 5-Amino Handle for Affinity Probe Conjugation

Chemical biologists requiring a derivatizable triazoloquinazoline core for affinity probe synthesis (biotin conjugates, fluorescent ligands, photoaffinity labels) should select this compound for its free 5-amino group. The successful acylation chemistry demonstrated on the CGS15943 5-amino series (generating Ki values from 0.65 to 680 nM across receptor subtypes) [2] provides a directly transferable synthetic protocol. The 98% purity grade ensures minimal competing nucleophiles during conjugation reactions, maximizing yield of the desired probe.

Quote Request

Request a Quote for 5-Amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.